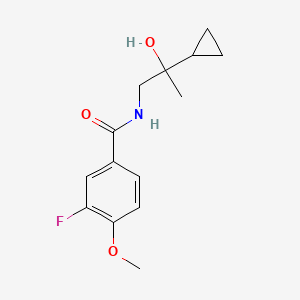
N-(2-环丙基-2-羟基丙基)-3-氟-4-甲氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis analysis involves understanding the methods used to create the compound. This includes the raw materials used, the reaction conditions, and the yield of the reaction.Molecular Structure Analysis
The molecular structure analysis involves understanding the arrangement of atoms in the molecule. This includes the types of bonds (covalent, ionic, etc.), the geometry of the molecule (linear, tetrahedral, etc.), and the presence of any functional groups .Chemical Reactions Analysis
The chemical reactions analysis involves understanding how the compound reacts with other substances. This includes the types of reactions it undergoes (acid-base, redox, etc.), the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties analysis involves understanding the characteristics of the compound. This includes its melting point, boiling point, solubility, density, molar mass, and spectral data.科学研究应用
抗菌应用
N-(2-环丙基-2-羟基丙基)-3-氟-4-甲氧基苯甲酰胺及其衍生物已被研究其潜在的抗菌特性。一项重要研究聚焦于合成和表征针对细菌细胞分裂蛋白FtsZ的有效抑制剂。该研究突出了3-甲氧基苯甲酰胺的烷基衍生物的开发,这些衍生物表现出强大的抗葡萄球菌活性。通过探索这些类似物的结构-活性关系,研究人员能够确定具有显著改进的药理特性的化合物,暗示了创造有效抗菌剂的有希望途径(Haydon et al., 2010)。
化学合成和催化
另一个涉及N-(2-环丙基-2-羟基丙基)-3-氟-4-甲氧基苯甲酰胺衍生物的研究领域涉及它们在化学合成和催化中的应用。一项研究展示了N-甲氧基苯甲酰胺和亚砜叶立德之间的化学分歧和氧化还原中间体的环化,这是由Rh(III)催化的C-H活化促进的。这个过程利用亚砜叶立德作为碳烯前体,突出了在酸控制条件下实现环化的新方法,从而为合成化学领域做出贡献(Xu et al., 2018)。
药物开发和受体研究
在药物开发方面,特别是涉及多巴胺系统的情况下,N-(2-环丙基-2-羟基丙基)-3-氟-4-甲氧基苯甲酰胺的衍生物已被合成和评估。一项关于拉克洛普利德衍生物的研究,这些衍生物是已知的多巴胺D-2受体拮抗剂,涉及了N-氟烷基化和N-烷基化类似物的合成和评估。这些化合物被评估其作为多巴胺受体基础正电子断层扫描放射性药物的潜力。该研究为结构-结合关系提供了宝贵的见解,并为开发具有改进受体活性和代谢稳定性的氟代水杨酰胺奠定了基础(Lannoye et al., 1990)。
分子生物学和遗传学
关于苯甲酰胺衍生物对细胞过程的影响的研究揭示了它们对细胞分裂和遗传功能的影响。一项关于3-甲氧基苯甲酰胺在枯草芽孢杆菌中致死作用的研究揭示了该化合物通过靶向涉及FtsZ功能的细胞分裂系统来抑制细胞分裂。这一发现不仅推进了我们对细菌细胞分裂机制的理解,还为在其他生物体中针对类似过程提供了新的可能性,对抗生素开发和细胞生物学研究都具有重要意义(Ohashi et al., 1999)。
作用机制
安全和危害
属性
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-14(18,10-4-5-10)8-16-13(17)9-3-6-12(19-2)11(15)7-9/h3,6-7,10,18H,4-5,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTIFQGCZYILFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

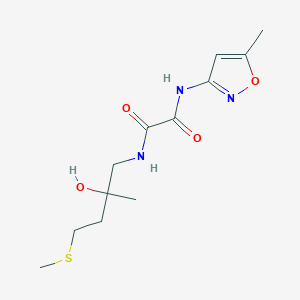

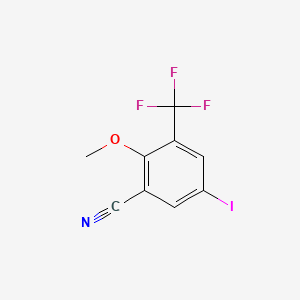
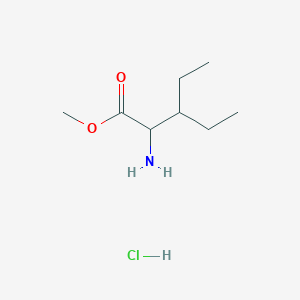
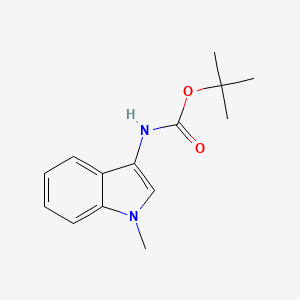
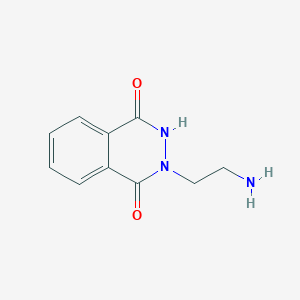

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2544888.png)
![Ethyl 4-(2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thioph en-2-ylthio))methyl]-4-phenyl-1,2,4-triazol-3-ylthio}acetylamino)benzoate](/img/structure/B2544890.png)
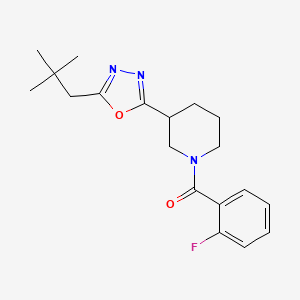

![2-chloro-N-[phenyl(thiophen-2-yl)methyl]acetamide](/img/structure/B2544898.png)
methyl}-5-oxopyrrolidine-2-carboxamide](/img/structure/B2544901.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2544902.png)